molecular formula C58H38N2O22 B130506 5(6)-Carboxyfluorescein diacetate succinimidyl ester CAS No. 150347-59-4

5(6)-Carboxyfluorescein diacetate succinimidyl ester

Cat. No.: B130506
CAS No.: 150347-59-4
M. Wt: 1114.9 g/mol
InChI Key: LZFDYQHOQDFMOA-UHFFFAOYSA-N
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Description

5(6)-Carboxyfluorescein diacetate succinimidyl ester is a fluorescent dye widely used in biological and chemical research. This compound is particularly valuable for its ability to label cells and proteins, allowing researchers to track and analyze various biological processes. The compound is non-fluorescent until it is hydrolyzed by intracellular esterases, resulting in a fluorescent product that can be detected using fluorescence microscopy or flow cytometry .

Mechanism of Action

Target of Action

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) is primarily used as a fluorescent dye for labeling cells . It targets the proteins within the cells, specifically the amine groups, and forms a stable covalent bond .

Mode of Action

CFSE is a lipophilic compound that can readily cross cell membranes . Once inside the cell, it is hydrolyzed by intracellular esterases to yield carboxyfluorescein . This molecule is highly fluorescent and is retained within the cell, allowing for the tracking of cellular proliferation . As the cells divide, the fluorescence intensity decreases proportionally, allowing for the quantification of cell divisions .

Biochemical Pathways

CFSE does not directly interact with any specific biochemical pathways. Instead, it serves as a marker for cell division. By binding to cellular proteins, it allows researchers to track the proliferation of cells . This can be particularly useful in studying immune responses, where the proliferation of specific cell types (such as B cells) is of interest .

Pharmacokinetics

It is known that cfse is soluble in dmso , which suggests that it may have good bioavailability due to the ability of DMSO to enhance the penetration of drugs. Once inside the cell, CFSE is rapidly converted to its fluorescent form and remains within the cell for the duration of the experiment .

Result of Action

The primary result of CFSE action is the labeling of cells with a fluorescent marker. This allows for the tracking of cell proliferation over time . In addition, because CFSE fluorescence decreases with each cell division, it can also provide information about the rate of cell division .

Action Environment

The action of CFSE can be influenced by several environmental factors. For example, the pH of the environment can affect the fluorescence intensity of CFSE . Additionally, the presence of esterases is required for the conversion of CFSE to its fluorescent form . Therefore, the cellular environment and health can significantly impact the efficacy of CFSE labeling .

Biochemical Analysis

Biochemical Properties

5(6)-Carboxyfluorescein diacetate succinimidyl ester is attached to free amine groups and intracellular proteins in the cytoplasm and nucleus of a cell . This attachment allows it to interact with various enzymes and proteins within the cell, influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a division tracking dye . It influences cell function by providing a means to monitor cell division, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into both the cytoplasm and nucleus of cells . It binds to intracellular amines, forming fluorescent conjugates that are well-retained within stained cells . Upon cell division, the fluorescence intensity of the dye halves, allowing the tracking of cell divisions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye is well-retained within stained cells, and its fluorescence intensity halves with each round of cell division . This allows for long-term tracking of cellular function in both in vitro and in vivo studies .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly defined in the literature. Its role in cell division suggests it may interact with enzymes or cofactors involved in cellular metabolism .

Transport and Distribution

This compound passively diffuses into cells . Once inside, it binds to intracellular amines, becoming well-retained within the cell . This allows it to be evenly distributed within the cell and across cell divisions .

Subcellular Localization

This compound incorporates into both the cytoplasm and nucleus of cells . This broad subcellular localization allows it to interact with various intracellular components and influence their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester typically involves the reaction of carboxyfluorescein with succinic anhydride to form the carboxyfluorescein succinimidyl ester. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using chromatography techniques and then crystallized for storage and distribution .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(6)-Carboxyfluorescein diacetate succinimidyl ester is unique due to its ability to form stable, covalent bonds with proteins, allowing for long-term studies. Its strong fluorescence and compatibility with various biological systems make it a versatile tool in research .

Properties

CAS No.

150347-59-4

Molecular Formula

C58H38N2O22

Molecular Weight

1114.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3

InChI Key

LZFDYQHOQDFMOA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Appearance

Assay:≥90%A crystalline solid

Synonyms

3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione;  5(6)-Carb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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